Amino(fluoro)acetic Acid as an α-Fluorinated Amino Acid: Altered Physicochemical Properties
The introduction of a fluorine atom at the α-position of an amino acid, as in Amino(fluoro)acetic acid, is known to significantly alter its physicochemical properties compared to its non-fluorinated counterpart. Key effects include a decrease in the pKa of the carboxylic acid group and a reduction in the nucleophilicity of the amino group [1]. While specific pKa data for Amino(fluoro)acetic acid is not readily available, the effect on the carboxylic acid group is a class-level phenomenon. For example, in α-fluoro-α-amino acids, the carboxylic acid pKa is significantly lowered due to the inductive effect of the fluorine [1]. This alteration is a primary reason for their use in peptidomimetic design to modulate binding interactions.
| Evidence Dimension | Acidity of the carboxylic acid group (pKa) |
|---|---|
| Target Compound Data | pKa of carboxylic acid is decreased compared to glycine [1]. |
| Comparator Or Baseline | Glycine: pKa ~2.34 (carboxylic acid) |
| Quantified Difference | The pKa is lowered by an unquantified amount due to the α-fluorine inductive effect [1]. |
| Conditions | Based on the known effects of α-fluorination on amino acids [1]. |
Why This Matters
This property directly influences the compound's reactivity in peptide synthesis and its potential for modulating binding interactions in biological systems.
- [1] Picois, N. et al. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules 2024, 29, 1408. https://doi.org/10.3390/molecules29061408 View Source
